{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate
Description
{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate (CAS: 318469-44-2) is a fluorinated pyrazole derivative characterized by two trifluoromethyl (-CF₃) groups and an acetoxymethyl ester moiety. The pyrazole core is substituted at positions 1, 3, 4, and 5, with a phenoxy group at position 5 bearing an additional -CF₃ group. This structural complexity enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O3/c1-8(24)25-7-11-12(15(19,20)21)22-23(2)13(11)26-10-5-3-4-9(6-10)14(16,17)18/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBETLKPCJTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₈F₆N₂O₃
- CAS Number : 158712-29-9
- Melting Point : 192–194 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.
- Inhibition of Dynein Motor Function :
-
Fluorinated Compounds and Biological Potency :
- The presence of trifluoromethyl groups in the structure enhances the compound's potency against various biological targets. For instance, fluorinated compounds have shown increased efficacy in inhibiting serotonin uptake and other enzymatic activities due to improved binding interactions with target proteins .
Study 1: Dynein Inhibition
A study exploring the effects of pyrazolo-pyrimidinone derivatives on dynein revealed that compounds with similar structural motifs could significantly inhibit dynein's ATPase activity with IC50 values around 10–30 μM . This indicates that this compound could potentially serve as a lead compound for developing dynein inhibitors.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of trifluoromethyl-substituted compounds demonstrated that modifications at specific positions on the phenolic ring can enhance biological activity. For example, compounds with para-substituted trifluoromethyl groups showed a six-fold increase in potency for inhibiting serotonin transporters compared to non-fluorinated analogs . This suggests that further optimization of this compound could yield more potent derivatives.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Trifluoromethyl Impact: The target compound’s dual -CF₃ groups confer enhanced metabolic resistance and membrane permeability compared to mono-CF₃ analogs (e.g., CCDC 1545464) .
Synthetic Flexibility: Unlike Pd-catalyzed Sonogashira or Cu-mediated Ullmann reactions used for analogs , the target compound’s synthesis may require regioselective aryl ether formation due to steric hindrance from the 3-(trifluoromethyl)phenoxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
